molecular formula C21H22N4O3 B6694316 N'-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(3-phenoxyphenyl)oxamide

N'-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(3-phenoxyphenyl)oxamide

Cat. No.: B6694316
M. Wt: 378.4 g/mol
InChI Key: ZOCDQVJCNXVFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(3-phenoxyphenyl)oxamide is a complex organic compound that features a pyrazole ring, a phenoxyphenyl group, and an oxamide linkage

Properties

IUPAC Name

N'-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(3-phenoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-14(11-17-12-15(2)24-25-17)22-20(26)21(27)23-16-7-6-10-19(13-16)28-18-8-4-3-5-9-18/h3-10,12-14H,11H2,1-2H3,(H,22,26)(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCDQVJCNXVFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(C)NC(=O)C(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(3-phenoxyphenyl)oxamide typically involves multiple steps. One common approach includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the propan-2-yl group: This step involves alkylation of the pyrazole ring using an appropriate alkyl halide.

    Formation of the oxamide linkage: This is done by reacting the alkylated pyrazole with an oxalyl chloride derivative, followed by coupling with 3-phenoxyphenylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(3-phenoxyphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen or nitro groups on the phenoxyphenyl ring.

Scientific Research Applications

N’-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(3-phenoxyphenyl)oxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(3-phenoxyphenyl)oxamide involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes, potentially inhibiting their activity. The phenoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the oxamide linkage provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Shares the pyrazole ring but differs in the attached groups and overall structure.

    6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Contains a pyrazole ring and is used for its anti-tubercular potential.

Uniqueness

N’-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(3-phenoxyphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both a pyrazole ring and an oxamide linkage makes it a versatile compound for various research and industrial purposes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.